molecular formula C4H10ClNO2 B12298172 N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)

N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)

Cat. No.: B12298172
M. Wt: 142.60 g/mol
InChI Key: FKASAVXZZLJTNX-NIIDSAIPSA-N
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Description

N,N-Dimethyl-d3-glycine hydrochloride (N-methyl-d3) is a deuterated form of N,N-dimethylglycine hydrochloride. This compound is a derivative of the amino acid glycine, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is commonly used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-d3-glycine hydrochloride can be synthesized through the alkylation of glycine via the Eschweiler–Clarke reaction. In this reaction, glycine is treated with aqueous formaldehyde in formic acid, which serves as both the solvent and reductant. Hydrochloric acid is then added to form the hydrochloride salt .

Industrial Production Methods: The industrial production of N,N-Dimethyl-d3-glycine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-d3-glycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: N,N-Dimethyl-d3-glycine hydrochloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylglycine oxide, while reduction could produce N-methylglycine.

Mechanism of Action

N,N-Dimethyl-d3-glycine hydrochloride exerts its effects through several molecular pathways:

Comparison with Similar Compounds

N,N-Dimethyl-d3-glycine hydrochloride is unique compared to other similar compounds due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C4H10ClNO2

Molecular Weight

142.60 g/mol

IUPAC Name

2-[methyl(trideuteriomethyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3;

InChI Key

FKASAVXZZLJTNX-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(=O)O.Cl

Canonical SMILES

CN(C)CC(=O)O.Cl

Origin of Product

United States

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